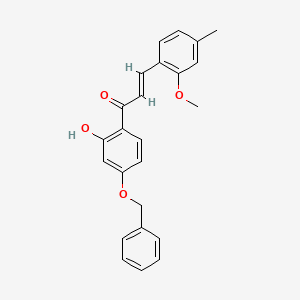

(E)-1-(4-(Benzyloxy)-2-hydroxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(Benzyloxy)-2-hydroxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one, also known as this compound, is a useful research compound. Its molecular formula is C24H22O4 and its molecular weight is 374.436. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

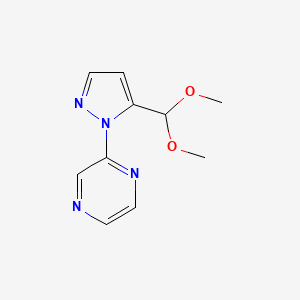

Research has explored various compounds for their potential anticancer properties, focusing on tumor specificity and reducing toxicity towards normal cells. For instance, compounds classified as 3-styrylchromones have shown high tumor specificity with minimal keratinocyte toxicity, suggesting their potential as leads for new anticancer drugs (Sugita et al., 2017). This research path suggests that structurally related compounds, like the one , could be explored for anticancer activities, provided they share similar pharmacophores or structural motifs conducive to selective cytotoxicity.

Antioxidant Properties

Compounds with hydroxyl and methoxy groups, similar to the structure of the compound , have been extensively studied for their antioxidant properties. Chromones and their derivatives, for example, have been identified as potent radical scavengers due to their structural features. These compounds neutralize active oxygen and disrupt free radical processes, which can delay or inhibit cell impairment leading to various diseases (Yadav et al., 2014). The presence of benzyloxy and methoxy groups in the compound of interest suggests that it too could possess significant antioxidant capabilities, potentially applicable in fields ranging from pharmacology to materials science.

Enzymatic Degradation of Organic Pollutants

The enzymatic approach to the remediation of organic pollutants has gained traction, with enzymes in the presence of redox mediators showing promise for the degradation of recalcitrant compounds. This process highlights the utility of certain organic compounds in enhancing the substrate range and efficiency of pollutant degradation (Husain & Husain, 2007). While the direct application of (E)-1-(4-(Benzyloxy)-2-hydroxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one in environmental remediation has not been specified, its structural analogues' involvement in similar processes provides a foundation for future research into its potential environmental applications.

Amyloid Imaging in Alzheimer's Disease

Compounds with specific binding affinities can be used as imaging agents for diseases like Alzheimer's, where amyloid plaque accumulation is a key feature. Research into compounds for amyloid imaging seeks to enhance the understanding of disease mechanisms and improve early detection (Nordberg, 2007). Though the discussed compound has not been directly linked to amyloid imaging, its complex structure may offer unique interactions with biological targets, meriting investigation into similar diagnostic applications.

Properties

IUPAC Name |

(E)-1-(2-hydroxy-4-phenylmethoxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O4/c1-17-8-9-19(24(14-17)27-2)10-13-22(25)21-12-11-20(15-23(21)26)28-16-18-6-4-3-5-7-18/h3-15,26H,16H2,1-2H3/b13-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJRUULHFSTCQA-JLHYYAGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567142.png)

![(4R)-4-[(1R)-1-[[7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one;hydrochloride](/img/structure/B567148.png)

![5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B567157.png)

![tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B567160.png)